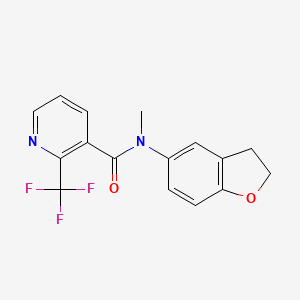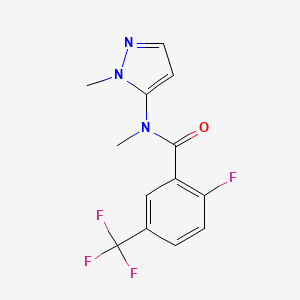
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DFP-1080 and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of DFP-1080 involves the inhibition of the proteasome, a cellular structure responsible for the degradation of proteins. DFP-1080 binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded proteins. This accumulation of misfolded proteins leads to cellular stress and ultimately induces cell death.
Biochemical and Physiological Effects
DFP-1080 has been shown to have several biochemical and physiological effects. Studies have shown that DFP-1080 can induce cell death in cancer cells, inhibit the growth of cancer cells, and reduce the levels of misfolded proteins in cells. DFP-1080 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and neurotoxicity.
实验室实验的优点和局限性
One of the primary advantages of using DFP-1080 in lab experiments is its potent anti-cancer properties. DFP-1080 can inhibit the growth of various cancer cells and has been shown to be effective against drug-resistant cancer cells. However, one of the limitations of using DFP-1080 in lab experiments is its potential toxicity. DFP-1080 can induce cellular stress and ultimately lead to cell death, which can be a limitation in certain experiments.
未来方向
There are several future directions for research involving DFP-1080. One of the primary areas of research is the development of DFP-1080 as a potential anti-cancer drug. Studies have shown that DFP-1080 has potent anti-cancer properties and can inhibit the growth of various cancer cells. Further research is needed to determine the efficacy and safety of DFP-1080 as a potential anti-cancer drug. Another area of research is the potential use of DFP-1080 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DFP-1080 has neuroprotective effects and can protect neurons from oxidative stress and neurotoxicity. Further research is needed to determine the potential of DFP-1080 as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, 1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate, commonly known as DFP-1080, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-1080 has been extensively studied for its anti-cancer and neuroprotective properties. Further research is needed to determine the potential of DFP-1080 as a potential anti-cancer drug and as a treatment for neurodegenerative diseases.
合成方法
DFP-1080 can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis process involves the reaction of 1-cyanopropan-2-yl bromide with 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain DFP-1080 in its pure form.
科学研究应用
DFP-1080 has been extensively studied for its potential applications in various fields. One of the primary applications of DFP-1080 is in the field of cancer research. Studies have shown that DFP-1080 has potent anti-cancer properties and can inhibit the growth of various cancer cells. DFP-1080 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c1-9-8-13(15(21)22-10(2)6-7-18)19-20(9)14-11(16)4-3-5-12(14)17/h3-5,8,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHGJXLVRAMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=C2F)F)C(=O)OC(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)


![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)

![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)